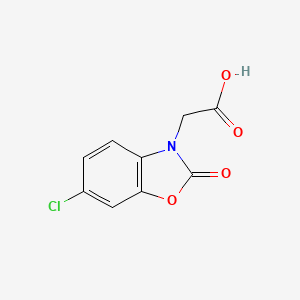
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Cat. No. B2561967
Key on ui cas rn:
19739-40-3
M. Wt: 227.6
InChI Key: GZVFFZYANBZGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790726B2
Procedure details


(6-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid was prepared by heating 6-chloro-3H-benzooxazol-2-one and ethyl chloroacetate in the presence of cesium carbonate in DMF at 60° C. The crude residue was dissolved followed in 1N LiOH in THF and stirred at rt. The resultant mixture was acidified with 1N HCl to pH ˜1. The desired product precipitated out of solution and was isolated by filtration, and used directly in subsequent reactions without further purification.


Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.Cl[CH2:13][C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[Cs+].[Cs+].Cl>CN(C=O)C.[Li+].[OH-].C1COCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]([CH2:13][C:14]([OH:16])=[O:15])[C:7](=[O:9])[O:8][C:4]=2[CH:3]=1 |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(NC(O2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
|
Name
|
cesium carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
crude residue
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Li+].[OH-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired product precipitated out of solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used directly in subsequent reactions without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(N(C(O2)=O)CC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
